Cas no 86792-71-4 (2-methyl-1-benzothiophene-5-carboxylic acid)
2-methyl-1-benzothiophene-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophene-5-carboxylic acid, 2-methyl-
- 2-methylbenzo[b]thiophene-5-carboxylic acid
- 2-methyl-1-benzothiophene-5-carboxylic acid
- Z1255363025
- DB-150305
- 5-Carboxy-2-methylbenzo[b]thiophene
- APSXOACQRGXISO-UHFFFAOYSA-N
- EN300-3037326
- 86792-71-4
- SCHEMBL6299629
-
- MDL: MFCD16658383
- Inchi: 1S/C10H8O2S/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-5H,1H3,(H,11,12)
- InChI Key: APSXOACQRGXISO-UHFFFAOYSA-N
- SMILES: S1C(C)=CC2C=C(C(=O)O)C=CC1=2
Computed Properties
- Exact Mass: 192.02450067g/mol
- Monoisotopic Mass: 192.02450067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 65.5Ų
2-methyl-1-benzothiophene-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3037326-0.05g |
2-methyl-1-benzothiophene-5-carboxylic acid |
86792-71-4 | 95% | 0.05g |
$252.0 | 2023-09-05 | |
| Enamine | EN300-3037326-0.1g |
2-methyl-1-benzothiophene-5-carboxylic acid |
86792-71-4 | 95% | 0.1g |
$376.0 | 2023-09-05 | |
| Enamine | EN300-3037326-0.25g |
2-methyl-1-benzothiophene-5-carboxylic acid |
86792-71-4 | 95% | 0.25g |
$538.0 | 2023-09-05 | |
| Enamine | EN300-3037326-0.5g |
2-methyl-1-benzothiophene-5-carboxylic acid |
86792-71-4 | 95% | 0.5g |
$847.0 | 2023-09-05 | |
| Enamine | EN300-3037326-1.0g |
2-methyl-1-benzothiophene-5-carboxylic acid |
86792-71-4 | 95% | 1.0g |
$1086.0 | 2023-07-09 | |
| Enamine | EN300-3037326-2.5g |
2-methyl-1-benzothiophene-5-carboxylic acid |
86792-71-4 | 95% | 2.5g |
$2127.0 | 2023-09-05 | |
| Enamine | EN300-3037326-5.0g |
2-methyl-1-benzothiophene-5-carboxylic acid |
86792-71-4 | 95% | 5.0g |
$3147.0 | 2023-07-09 | |
| Enamine | EN300-3037326-10.0g |
2-methyl-1-benzothiophene-5-carboxylic acid |
86792-71-4 | 95% | 10.0g |
$4667.0 | 2023-07-09 | |
| Enamine | EN300-3037326-1g |
2-methyl-1-benzothiophene-5-carboxylic acid |
86792-71-4 | 95% | 1g |
$1086.0 | 2023-09-05 | |
| Enamine | EN300-3037326-5g |
2-methyl-1-benzothiophene-5-carboxylic acid |
86792-71-4 | 95% | 5g |
$3147.0 | 2023-09-05 |
2-methyl-1-benzothiophene-5-carboxylic acid Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 2-methyl-1-benzothiophene-5-carboxylic acid
Professional Introduction to 2-methyl-1-benzothiophene-5-carboxylic acid (CAS No. 86792-71-4)
2-methyl-1-benzothiophene-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 86792-71-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiophene family, a class of molecules characterized by a fused benzene and thiophene ring system, which is known for its broad spectrum of biological activities. The presence of a carboxylic acid functional group at the 5-position and a methyl substituent at the 2-position imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.
The structural motif of 2-methyl-1-benzothiophene-5-carboxylic acid has been extensively studied for its potential pharmacological applications. Benzothiophene derivatives are well-documented for their role in various therapeutic areas, including antiviral, anticancer, anti-inflammatory, and antimicrobial agents. The carboxylic acid moiety allows for further functionalization, enabling the synthesis of more complex derivatives with enhanced biological activity. This flexibility has made 2-methyl-1-benzothiophene-5-carboxylic acid a popular intermediate in the synthesis of novel pharmacophores.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting specific biological pathways. Among these, benzothiophene-based compounds have shown promise due to their ability to interact with biological targets in unique ways. For instance, studies have demonstrated that modifications at the 5-position of the benzothiophene ring can significantly influence binding affinity and selectivity towards enzymes and receptors involved in disease processes. The carboxylic acid group in 2-methyl-1-benzothiophene-5-carboxylic acid provides a site for covalent bonding or salt formation, which can enhance drug solubility and bioavailability.
One of the most compelling aspects of 2-methyl-1-benzothiophene-5-carboxylic acid is its potential as a lead compound in the discovery of new therapeutic agents. Researchers have leveraged its scaffold to develop derivatives with improved pharmacokinetic properties and reduced toxicity. For example, recent studies have explored its utility in designing inhibitors of poly(ADP-ribose) polymerases (PARPs), which are enzymes implicated in various diseases, including cancer and neurodegenerative disorders. The structural features of 2-methyl-1-benzothiophene-5-carboxylic acid allow for precise tuning of electronic and steric properties, making it an ideal candidate for structure-based drug design.
The synthesis of 2-methyl-1-benzothiophene-5-carboxylic acid typically involves multi-step organic reactions, often starting from readily available precursors such as thiophene or benzothiophene derivatives. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to introduce the desired functional groups at specific positions on the benzothiophene core. These synthetic strategies ensure high yield and purity, which are critical for pharmaceutical applications.
The biological evaluation of 2-methyl-1-benzothiophene-5-carboxylic acid has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary investigations have indicated that it may possess anti-inflammatory effects by modulating key signaling pathways involved in inflammation. These findings underscore the importance of further exploration into its pharmacological profile.
Advances in computational chemistry and molecular modeling have accelerated the process of identifying promising candidates like 2-methyl-1-benzothiophene-5-carboxylic acid for drug development. By simulating molecular interactions, researchers can predict how this compound might bind to biological targets and assess its potential efficacy and safety. Such computational approaches complement traditional experimental methods and provide valuable insights into optimizing drug design.
The future direction of research on 2-methyl-1-benzothiophene-5-carboxylic acid includes exploring its role in developing next-generation therapeutics. Innovations in synthetic chemistry may enable the creation of more sophisticated derivatives with tailored properties. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential in translating laboratory findings into clinical applications.
In conclusion, 2-methyl-1-benzothiophene-5-carboxylic acid (CAS No. 86792-71-4) represents a significant compound in pharmaceutical research due to its versatile structural framework and promising biological activities. Its potential as a lead molecule in drug discovery underscores the importance of continued investigation into benzothiophene derivatives. As our understanding of disease mechanisms evolves, compounds like 2-methyl-1-benzothiophene-5-carboxylic acid are poised to play a crucial role in developing innovative treatments for various human diseases.
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